molecular formula C14H13FN2O4 B2415825 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol CAS No. 306730-34-7

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol

Cat. No.: B2415825
CAS No.: 306730-34-7
M. Wt: 292.266
InChI Key: ZGPKQJAKEQZFLZ-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol is a chemical compound with the molecular formula C13H11FN2O3 and a molecular weight of 262.24 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and a methoxy group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boron reagents, palladium catalysts, and suitable bases.

Major Products Formed

    Reduction: 2-[(4-Amino-3-nitroanilino)methyl]-6-methoxybenzenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Complex organic molecules with extended carbon chains.

Scientific Research Applications

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitro groups play a crucial role in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol is unique due to the presence of both a methoxy group and a fluoro group, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Biological Activity

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol, a compound with potential pharmaceutical applications, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiproliferative, and other relevant activities.

  • Molecular Formula : C14H12F N2O4
  • Molecular Weight : 298.25 g/mol
  • CAS Number : 306730-34-7

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these strains suggest that the compound can effectively inhibit bacterial growth. For instance, it demonstrated an MIC of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, indicating potent antibacterial activity .

Antiproliferative Effects

In vitro studies have shown that this compound possesses antiproliferative effects on cancer cell lines such as:

  • HeLa (cervical cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines were recorded at approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells, suggesting that the compound can inhibit cancer cell proliferation effectively .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Computational studies have suggested that it may bind to proteins involved in bacterial resistance mechanisms and tumor proliferation pathways. In silico analyses have indicated strong interactions with regulatory proteins such as AgrA in Staphylococcus aureus, which plays a crucial role in virulence and antibiotic resistance .

Study 1: Antimicrobial Efficacy

A study conducted on the methanolic extracts of various plant species found that compounds similar to this compound exhibited significant antibacterial activity. The research highlighted the importance of such compounds in developing new antibiotics against resistant strains .

Study 2: Antiproliferative Activity

Research focusing on the antiproliferative effects of synthetic derivatives revealed that modifications in the chemical structure could enhance the efficacy of compounds like this compound against cancer cell lines. The findings suggest that further structural optimization could lead to more potent anticancer agents .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 Values
AntimicrobialE. coli62.5 µg/mL
S. aureusNot specified
E. faecalis78.12 µg/mL
AntiproliferativeHeLa226 µg/mL
A549242.52 µg/mL

Properties

IUPAC Name

2-[(4-fluoro-3-nitroanilino)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-21-13-4-2-3-9(14(13)18)8-16-10-5-6-11(15)12(7-10)17(19)20/h2-7,16,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPKQJAKEQZFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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